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Compound of Interest

6-(4-Chlorophenoxy)quinolin-5-
Compound Name:

amine
CAS No.: 1157636-06-0
Cat. No.: B2991889

Get Quote

\ J

Technical Profile: 6-(4-Chlorophenoxy)quinolin-
5-amine

Molecular Weight & Formula Specification Guide[1][2]

Core Identity & Physicochemical Parameters[3]

The molecule is a substituted quinoline derivative characterized by an electron-rich amine at
position 5 and a lipophilic 4-chlorophenoxy ether at position 6. This specific ortho-substitution
pattern (5-amino-6-aryloxy) is synthetically challenging but highly valuable for creating rigidified
tricyclic systems or facilitating specific hydrogen bonding networks in protein active sites.

Table 1: Physicochemical Specifications
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Parameter Specification Technical Note

6-(4-Chlorophenoxy)quinolin-5-  Primary identifier for regulatory

IUPAC Name _ .
amine filing.
. Key index for chemical
CAS Registry Number 1157636-06-0 )
sourcing [1].[1][2]
Carbon count includes the
Molecular Formula C15H11CIN20 )
phenoxy tail.
] Monoisotopic mass: 270.056
Molecular Weight 270.71 g/mol
g/mol .
Critical for High-Res MS
Exact Mass 270.0563 o
(HRMS) validation.
Highly lipophilic due to the
LogP (Predicted) ~3.8-4.2 gny fipop
chlorophenoxy group.
~4.5 (Quinoline N), ~2.5 The 5-amino group is weakl
pKa (Predicted) ) _(Q ) ) J ) P ] Y
(Aniline N) basic due to conjugation.
) ) Typical of oxidized aniline
Appearance Off-white to pale yellow solid

derivatives.

Structural Analysis & Pharmacophore Mapping

From a drug design perspective, 6-(4-Chlorophenoxy)quinolin-5-amine acts as a bi-
functional pharmacophore.

e Quinoline Core (Positions 1-8): Acts as a flat, aromatic anchor. In kinase inhibitors, the
Nitrogen (N1) often functions as a hydrogen bond acceptor for the hinge region of the ATP-
binding pocket.

¢ 5-Amine Handle: A nucleophilic site ready for derivatization (e.g., amide coupling, urea
formation) to extend into the solvent-exposed front or the "gatekeeper" region.

e 6-Phenoxy "Tail": The 4-chlorophenoxy group provides a hydrophobic extension, often
designed to occupy the deep hydrophobic back-pocket (selectivity pocket) of enzymes like c-
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Met or VEGFR.

Pharmacophore Logic Diagram

The following diagram illustrates the structural logic and potential binding interactions of this
scaffold.
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Figure 1: Pharmacophore mapping of the 6-(4-Chlorophenoxy)quinolin-5-amine scaffold
showing interaction vectors.

Synthetic Methodology & Causality

Synthesizing the 5-amino-6-aryloxy pattern is non-trivial because nucleophilic aromatic
substitution (SNAr) on the quinoline ring is generally favored at the 2- and 4-positions. To install
the phenoxy group at position 6, one must exploit the ortho-nitro activation strategy.

Recommended Synthetic Route

The most robust pathway involves nitration to activate the C6-halogen, followed by ether
formation and reduction.

e Precursor Selection: Start with 6-chloroquinoline.

o Regioselective Nitration: Nitration of quinoline occurs preferentially at C5 and C8. With a
halogen at C6, the C5 position is sterically accessible and electronically activated (ortho to
Cl.
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o SNAr Displacement: The nitro group at C5 withdraws electron density, making the C6-
chloride susceptible to nucleophilic attack by 4-chlorophenol.

e Reduction: The nitro group is reduced to the final amine.

Experimental Workflow (Step-by-Step)

Step 1: Nitration (Activation)
e Reagents: 6-Chloroquinoline, fuming HNOs, H2SOa.
e Protocol: Dissolve 6-chloroquinoline in H2SOa4 at 0°C. Add HNOs dropwise. Warm to RT.

o Causality: The strongly acidic medium protonates the quinoline nitrogen, deactivating the
ring, but the 5-position remains the most nucleophilic site for electrophilic aromatic
substitution due to resonance stability of the intermediate.

 Intermediate: 5-Nitro-6-chloroquinoline.

Step 2: Ether Formation (SNAr)

Reagents: 5-Nitro-6-chloroquinoline, 4-chlorophenol, K2COs, DMF (anhydrous).

Protocol: Heat at 80-100°C for 4-6 hours.

Causality: The ortho-nitro group creates a "Meisenheimer complex" transition state,
dramatically lowering the activation energy for displacing the chlorine.

Intermediate: 6-(4-Chlorophenoxy)-5-nitroquinoline.
Step 3: Reduction (Final Product)

o Reagents: Fe powder/NH4Cl (Bechamp) or Hz/Pd-C.
e Protocol: Reflux in EtOH/Water (3:1) with Fe powder.

 Validation: Monitor disappearance of the yellow nitro compound and appearance of the
fluorescent amino quinoline.
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Starting Material:
6-Chloroquinoline

HNO3 / H2S04
(Nitration)

Intermediate 1:
5-Nitro-6-chloroquinoline

4-Cl-Ph-OH / K2CO3
(SNAr Displacement)

Intermediate 2:
6-(4-Chlorophenoxy)-5-nitroquinoline

Fe / NH4CI
(Reduction)

Final Product:

6-(4-Chlorophenoxy)quinolin-5-amine

Click to download full resolution via product page
Figure 2: Synthetic pathway utilizing ortho-nitro activation for regioselective functionalization.

Analytical Validation Protocols

To ensure scientific integrity in drug development, the identity of this molecule must be
validated using the following self-validating protocols.
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A. High-Performance Liquid Chromatography (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um).

» Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
o 0-2min: 5% B
o 2-10 min: 5% -> 95% B

o Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

o Expected Retention: The molecule is lipophilic; expect elution late in the gradient (approx. 7-
8 min on a 10 min run).

B. Proton NMR (*"1H NMR) Signhatures

Solvent: DMSO-de.
e Amine Protons: Broad singlet around 5.5 - 6.5 ppm (exchangeable with D20).

¢ Quinoline Protons: Distinct pattern for the heterocyclic ring (H2, H3, H4, H8). Note that H4
and H8 usually appear most downfield (~8.5-9.0 ppm).

e Phenoxy Protons: Two doublets (AA'BB' system) roughly between 6.9 - 7.4 ppm,
characteristic of the para-chlorophenyl group.

Handling and Safety (GHS)
As an aromatic amine and halogenated compound, standard safety protocols apply.
» Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

o Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aromatic
amines can oxidize (darken) upon prolonged exposure to air [2].

e Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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